Ethyl 2-(2,6-difluoro-phenoxy)acetate

Crystal engineering Solid-form screening Polymorph characterization

Ethyl 2-(2,6-difluoro-phenoxy)acetate (CAS 1414144-27-6, MW 216.18, C₁₀H₁₀F₂O₃) is a fluorinated phenoxyacetic acid ethyl ester building block. The compound bears two ortho-fluorine substituents on the phenyl ring that create a symmetric electron-withdrawing environment distinct from mono-fluoro, meta/para-difluoro, or non-fluorinated analogs.

Molecular Formula C10H10F2O3
Molecular Weight 216.18 g/mol
Cat. No. B7900082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2,6-difluoro-phenoxy)acetate
Molecular FormulaC10H10F2O3
Molecular Weight216.18 g/mol
Structural Identifiers
SMILESCCOC(=O)COC1=C(C=CC=C1F)F
InChIInChI=1S/C10H10F2O3/c1-2-14-9(13)6-15-10-7(11)4-3-5-8(10)12/h3-5H,2,6H2,1H3
InChIKeyYJTHKTRGGJZSGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(2,6-difluoro-phenoxy)acetate – CAS 1414144-27-6 Procurement & Selection Baseline


Ethyl 2-(2,6-difluoro-phenoxy)acetate (CAS 1414144-27-6, MW 216.18, C₁₀H₁₀F₂O₃) is a fluorinated phenoxyacetic acid ethyl ester building block . The compound bears two ortho-fluorine substituents on the phenyl ring that create a symmetric electron-withdrawing environment distinct from mono-fluoro, meta/para-difluoro, or non-fluorinated analogs [1]. It is supplied at ≥95% to ≥98% purity with recommended long-term storage in cool, dry conditions . The ester serves as a direct synthetic precursor to 2-(2,6-difluorophenoxy)acetic acid via hydrolysis—an acid whose crystal structure has been definitively solved by single-crystal X-ray diffraction [2].

Why Ethyl 2-(2,6-difluoro-phenoxy)acetate Cannot Be Replaced by Unsubstituted or Mono-Fluoro Analogs


Substituting ethyl 2-(2,6-difluoro-phenoxy)acetate with ethyl 2-phenoxyacetate or a mono-fluoro variant changes the lipophilicity, conformational profile, and electronic landscape that dictate downstream pharmacokinetic and pharmacodynamic behavior [1]. The 2,6-difluoro pattern places electron-withdrawing groups symmetrically at both ortho positions, increasing the computed LogP (+0.11 units vs. the unsubstituted parent) while simultaneously reducing the rotatable bond count from 5 to 4—a dual modulation of membrane permeability and conformational entropy that a single fluorine or para-substitution cannot replicate [2]. Critically, in medicinal chemistry campaigns where the 2,6-difluorophenoxy motif is the pharmacophoric anchor—as in the pan-caspase inhibitor Q-VD-OPh, the AMPA potentiator PEPA (≥100× more potent than aniracetam), and TXA₂ receptor antagonists where fluorination conferred a 40-fold potency gain over sulotroban—altering the fluorine substitution pattern is known to degrade or abolish target activity [3][4].

Ethyl 2-(2,6-difluoro-phenoxy)acetate – Quantitative Differentiation Evidence Against Closest Analogs


Crystal Structure of the Direct Hydrolysis Product Reveals a Unique Solid-State Architecture

The immediate hydrolysis product of ethyl 2-(2,6-difluoro-phenoxy)acetate—2-(2,6-difluorophenoxy)acetic acid—has been definitively characterized by single-crystal X-ray diffraction, crystallizing in the monoclinic system with space group P2₁/n and unit cell parameters a = 4.2443(3) Å, b = 20.0337(14) Å, c = 9.2243(8) Å, β = 96.258(5)°, Z = 4 [1]. The crystal packing is stabilized by a defined network of intermolecular C—H···O, O—H···O, and C—H···F hydrogen bonds, with inversion-related dimers formed through strong O—H···O interactions generating an R₂²(8) ring motif [1]. In contrast, closely related phenoxyacetic acid derivatives bearing alternative substitution patterns (e.g., o-difluoro and p-methyl benzoyl thiazole acetamides 6a and 6b) crystallize in entirely different systems—Triclinic P-1 and Orthorhombic Pbca, respectively . This crystallographic divergence means that the ethyl 2-(2,6-difluoro-phenoxy)acetate scaffold predisposes downstream acid intermediates to a specific packing arrangement, an attribute directly exploitable in co-crystal design and solid-form patent strategies.

Crystal engineering Solid-form screening Polymorph characterization

Measurable LogP Differentiation from the Unsubstituted Parent Ethyl Phenoxyacetate

Ethyl 2-(2,6-difluoro-phenoxy)acetate has a computed LogP of 1.9067 , compared with an XLogP3 of 1.8 for the unsubstituted parent ethyl 2-phenoxyacetate [1] and a LogP of 1.76760 for the mono-fluoro analog ethyl 2-(4-fluorophenoxy)acetate . The +0.11 log unit increase relative to the unsubstituted parent reflects the lipophilicity-enhancing effect of the symmetrical ortho-difluoro substitution pattern. Although the 2,4-difluoro positional isomer (CAS 717-30-6) shares the identical molecular formula and a computed LogP of 1.9067 [2], the 2,6-substitution pattern presents a sterically distinct environment at the ether oxygen that influences metabolic vulnerability: the two ortho fluorines shield the phenoxy O–CH₂CO₂Et linkage differently than the 2,4-pattern, which leaves one ortho position unsubstituted and potentially more accessible to oxidative metabolism [3].

Lipophilicity ADME prediction Lead optimization

Rotatable Bond Count Reduction Imposes Conformational Restriction vs. Unsubstituted Analog

Ethyl 2-(2,6-difluoro-phenoxy)acetate contains 4 rotatable bonds , one fewer than the 5 rotatable bonds found in the unsubstituted ethyl 2-phenoxyacetate [1]. The reduction arises from the steric and electronic constraints imposed by the two ortho-fluorine substituents, which restrict rotational freedom about the aryl-O bond and alter the conformational ensemble accessible to the molecule. In fragment-based and lead-optimization workflows, reduced rotatable bond count is associated with lower conformational entropy penalty upon target binding and improved ligand efficiency metrics [2]. The mono-fluoro analogs ethyl 2-(2-fluorophenoxy)acetate and ethyl 2-(4-fluorophenoxy)acetate retain 5 rotatable bonds , meaning they do not confer the same entropic advantage.

Conformational entropy Ligand efficiency Molecular design

Fluorination of the Phenoxyacetic Acid Moiety Drives 40-Fold TXA₂ Receptor Antagonist Potency Gain

In a systematic SAR study, Sato et al. (1995) demonstrated that introducing fluorine atoms to the phenoxyacetic acid moiety of sulotroban-related arylsulfonamides markedly increased TXA₂ receptor antagonistic activity [1]. The most potent compound in the series, 10c—which incorporates a 2,6-difluorophenoxyacetic acid methyl ester motif directly derivable from ethyl 2-(2,6-difluoro-phenoxy)acetate—exhibited an IC₅₀ of 3.4 × 10⁻⁷ M against U-46619-induced platelet aggregation in rabbit platelet-rich plasma, representing a 40-fold potency increase over the non-fluorinated parent sulotroban [1]. In vivo, 10c showed an ID₅₀ of 0.14 mg/kg (p.o.) in a U-46619-induced acute thrombocytopenia model in mice [1]. The introduction of one or more fluorine atoms to the phenoxyacetic acid moiety was explicitly noted to increase this activity [1], establishing the 2,6-difluorophenoxy pattern as a key pharmacophoric element for TXA₂ receptor antagonism.

Thromboxane A₂ antagonism Platelet aggregation Structure–activity relationship

2,6-Difluorophenoxyacetamide Motif in PEPA Confers ≥100-Fold AMPA Receptor Potentiation Over Aniracetam

PEPA (4-[2-(phenylsulfonylamino)ethylthio]-2,6-difluoro-phenoxyacetamide), a compound containing the 2,6-difluorophenoxyacetamide motif accessible from ethyl 2-(2,6-difluoro-phenoxy)acetate, is a flop-preferring allosteric modulator of AMPA receptors at least 100 times more potent than aniracetam in vitro [1][2]. At 200 μM, PEPA potentiated glutamate responses by 50-fold in oocytes expressing GluRCflop (EC₅₀ ~50 μM), versus only threefold for GluRCflip [1]. At 100 μM, PEPA produced a sevenfold increase in AMPA receptor affinity for glutamate at GluRCflop [1]. The 2,6-difluoro substitution pattern on the phenoxy ring is integral to this activity: the electron-withdrawing ortho fluorines modulate the acidity of the acetamide NH and influence the molecular conformation critical for flop-isoform selectivity [1].

AMPA receptor modulation CNS drug discovery Allosteric potentiation

2,6-Difluorophenoxy Motif as a Privileged Fragment in Kinase Inhibitor and Caspase Inhibitor Design

The 2,6-difluorophenoxyacetyl group appears as a conserved motif across multiple clinical-stage and tool-compound series. Q-VD-OPh—a third-generation pan-caspase inhibitor incorporating the 2,6-difluorophenoxy methyl ketone warhead—inhibits recombinant caspases 1, 3, 8, and 9 with IC₅₀ values of 50, 25, 100, and 430 nM respectively, and demonstrates reduced cytotoxicity compared with Z-VAD-FMK . In the kinase space, the 2,6-difluorophenoxy motif is embedded in the potent and selective YES1 kinase inhibitor CH6953755 (IC₅₀ = 1.8 nM) and appears in BTK kinase inhibitor intermediate patents where 4-(2,6-difluorophenoxy)phenyl-pyrrole carboxylate esters are key synthetic intermediates [1]. The free acid, 2-(2,6-difluorophenoxy)acetic acid, is explicitly described as 'used in the preparation of nitrogen-containing compounds exhibiting kinase inhibitory activity' [2].

Kinase inhibition Caspase inhibition Fragment-based drug discovery

Ethyl 2-(2,6-difluoro-phenoxy)acetate – Validated Application Scenarios for Scientific & Industrial Procurement


Medicinal Chemistry: TXA₂ Receptor Antagonist Lead Optimization

Programs targeting thromboxane A₂ receptor antagonism for anti-thrombotic indications can use ethyl 2-(2,6-difluoro-phenoxy)acetate as a direct precursor to the 2,6-difluorophenoxyacetic acid warhead. Sato et al. (1995) demonstrated that fluorination of this moiety yields a 40-fold potency gain (IC₅₀ 3.4 × 10⁻⁷ M) over sulotroban with confirmed oral in vivo activity (ID₅₀ 0.14 mg/kg) [1]. This established SAR eliminates the need to explore non-fluorinated or alternative halogen-substituted phenoxyacetic acid building blocks, accelerating lead optimization timelines.

CNS Drug Discovery: AMPA Receptor Positive Allosteric Modulator Development

The 2,6-difluorophenoxyacetamide chemotype, accessible via amidation of the hydrolyzed ester, is the core of PEPA—a flop-preferring AMPA receptor modulator with ≥100-fold greater potency than aniracetam and demonstrated efficacy in reversing post-ischemic memory impairment in the Morris water maze test [2]. Procurement of this specific ester enables rapid generation of focused amide libraries for CNS penetration and AMPA receptor subtype selectivity screening.

Oncology & Inflammation: Kinase and Caspase Inhibitor Fragment-Based Screening

The 2,6-difluorophenoxyacetyl fragment is a validated privileged substructure in both kinase inhibitors (YES1 IC₅₀ 1.8 nM; BTK inhibitor intermediates) and caspase inhibitors (pan-caspase IC₅₀ 25–430 nM) . Fragment-based drug discovery campaigns can procure ethyl 2-(2,6-difluoro-phenoxy)acetate as a pre-validated starting fragment with established synthetic tractability toward amide, hydrazide, and heterocyclic derivatives, reducing the hit-validation burden.

Solid-Form and Co-Crystal Engineering

The crystal structure of the hydrolysis product, 2-(2,6-difluorophenoxy)acetic acid, has been fully solved (monoclinic P2₁/n, Z = 4, with a defined R₂²(8) hydrogen-bonded dimer motif) [3]. This structural information supports rational co-former selection for co-crystal screening and polymorph risk assessment. Unlike related phenoxyacetic acid derivatives that crystallize in different systems (Triclinic P-1, Orthorhombic Pbca) , the 2,6-difluoro acid offers a predictable and distinct solid-form landscape for intellectual property protection.

Quote Request

Request a Quote for Ethyl 2-(2,6-difluoro-phenoxy)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.